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Cat. No.: B15570469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-methoxyuridine 5'-O-diphosphate (5-OMe-UDP) is a potent and selective agonist for the

P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous ligand

uridine diphosphate (UDP). The activation of the P2Y6 receptor is coupled to the Gq/11 protein,

which in turn activates phospholipase C (PLC). This leads to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). The subsequent binding of IP3 to its receptor on the endoplasmic

reticulum triggers the release of intracellular calcium (Ca2+), making 5-OMe-UDP a valuable

tool for studying P2Y6 receptor signaling and for screening potential modulators of this

pathway using calcium imaging assays.

These application notes provide detailed protocols for utilizing 5-OMe-UDP in calcium imaging

experiments, data presentation guidelines, and visualizations of the associated signaling

pathways and experimental workflows.

Data Presentation
The potency of P2Y6 receptor agonists can be quantified by their half-maximal effective

concentration (EC50) in calcium mobilization assays. The following table summarizes the EC50

values for 5-OMe-UDP and the endogenous agonist UDP.
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Compound Receptor Cell Line Assay Type EC50 (µM) Reference

5-OMe-UDP Human P2Y6
1321N1

Astrocytoma

Calcium

Mobilization
0.08 [1]

UDP Human P2Y6
1321N1

Astrocytoma

Calcium

Mobilization
0.14 [1]

UDP
Mouse SCG

Neurons

Primary

Culture

Calcium

Imaging
>90 [2]

UDP
Mouse SCG

Glial Cells

Primary

Culture

Calcium

Imaging
>200 [2]

A selective antagonist for the P2Y6 receptor, MRS2578, can be used to confirm that the

observed calcium mobilization is mediated by this receptor.

Compound Receptor Species IC50 (nM) Reference

MRS2578 P2Y6 Human 37 [3][4][5]

MRS2578 P2Y6 Rat 98 [3][4][5][6]

Signaling Pathway
The activation of the P2Y6 receptor by 5-OMe-UDP initiates a well-defined signaling cascade

leading to an increase in intracellular calcium.
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P2Y6 Receptor Signaling Pathway

Experimental Protocols
Two common fluorescent dyes for measuring intracellular calcium are Fluo-4 AM and Fura-2

AM. Below are detailed protocols for their use in calcium imaging assays with 5-OMe-UDP.

Protocol 1: Calcium Imaging using Fluo-4 AM
This protocol is suitable for use with cell lines such as HEK293 cells stably expressing the

human P2Y6 receptor.

Materials:

HEK293 cells stably expressing P2Y6 receptor

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

Phosphate-Buffered Saline (PBS)

Fluo-4 AM (acetoxymethyl ester)

Pluronic F-127

Probenecid (optional)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

5-OMe-UDP

MRS2578 (optional, for antagonist studies)

96-well black-walled, clear-bottom plates

Fluorescence plate reader with automated injection capabilities

Procedure:
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Cell Seeding:

The day before the experiment, seed the P2Y6-expressing HEK293 cells into a 96-well

black-walled, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of

complete DMEM.

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

Dye Loading:

Prepare a 2X Fluo-4 AM loading solution. For a 1 µM final concentration, dissolve Fluo-4

AM in anhydrous DMSO to make a 1 mM stock solution.

In a separate tube, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

For 10 mL of 2X loading buffer, add 20 µL of the 1 mM Fluo-4 AM stock and 10 µL of the

20% Pluronic F-127 to 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a

final concentration of 2.5 mM.

Remove the culture medium from the cells and add 100 µL of the 2X Fluo-4 AM loading

solution to each well.

Incubate the plate at 37°C for 45-60 minutes in the dark.

Cell Washing:

After incubation, gently remove the loading solution and wash the cells twice with 100 µL

of HBSS with 20 mM HEPES.

After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete

de-esterification of the dye.

Calcium Measurement:

Prepare a 2X stock solution of 5-OMe-UDP in HBSS. For a dose-response curve, prepare

serial dilutions.
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Set up the fluorescence plate reader to measure fluorescence intensity at an excitation

wavelength of ~494 nm and an emission wavelength of ~516 nm.

Record a baseline fluorescence for 10-20 seconds.

Using the automated injector, add 100 µL of the 2X 5-OMe-UDP solution to the wells.

Continue recording the fluorescence for at least 60-120 seconds to capture the peak and

subsequent decay of the calcium signal.

For antagonist studies, pre-incubate the cells with MRS2578 for 15-30 minutes before

adding 5-OMe-UDP.

Protocol 2: Ratiometric Calcium Imaging using Fura-2
AM
This protocol is suitable for cell lines like 1321N1 astrocytoma cells, which endogenously or

recombinantly express the P2Y6 receptor. Ratiometric imaging minimizes issues related to

uneven dye loading and photobleaching.

Materials:

1321N1 cells

Appropriate cell culture medium

Fura-2 AM

Pluronic F-127

Probenecid

HEPES-Buffered Saline (HBS)

5-OMe-UDP

96-well black-walled, clear-bottom plates
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Fluorescence plate reader capable of dual-wavelength excitation

Procedure:

Cell Seeding:

Seed 1321N1 cells in a 96-well plate at a density that will result in 80-90% confluency on

the day of the experiment.

Incubate overnight at 37°C and 5% CO2.

Dye Loading:

Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-

127, and 2.5 mM probenecid in HBS.

Aspirate the culture medium and wash the cells once with HBS.

Add 100 µL of the Fura-2 AM loading solution to each well.

Incubate for 60 minutes at room temperature in the dark.

Cell Washing and De-esterification:

Remove the loading solution and wash the cells twice with HBS containing 2.5 mM

probenecid.

Add 200 µL of HBS with 2.5 mM probenecid to each well.

Incubate for at least 20 minutes at room temperature to allow for complete de-

esterification.

Calcium Measurement:

Prepare a stock solution of 5-OMe-UDP in HBS.

Set up the fluorescence plate reader for ratiometric measurement, with excitation

wavelengths at ~340 nm and ~380 nm, and an emission wavelength of ~510 nm.
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Record the baseline fluorescence ratio (340/380) for a set period.

Add the 5-OMe-UDP solution to the wells.

Continue recording the fluorescence ratio to measure the change in intracellular calcium

concentration.

Experimental Workflow
The general workflow for a calcium imaging assay using 5-OMe-UDP is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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